N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide is a complex organic compound that belongs to the class of thienopyrazoles. Its unique structure incorporates a thieno[3,4-c]pyrazole core, a 4-chlorophenyl group, and a naphthamide moiety. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound is classified as a thienopyrazole derivative, which is known for its diverse biological activities. It can be identified by its chemical formula and has a molecular weight of approximately 429.88 g/mol. The presence of the 4-chlorophenyl group enhances its pharmacological potential, making it a candidate for further investigation in drug development.
The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide typically involves several key steps:
These synthetic pathways are crucial for obtaining high yields of the desired compound while maintaining structural integrity.
The molecular structure of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide can be represented using various chemical notation systems such as SMILES and InChI:
CC1=C(C=CC=C1)C(=O)NC2=C3CSCC3=NN2C(=O)C(C)=C(C)ClInChI=1S/C19H18ClN3O5S/c1-11-14(6-3-7-17(11)24(26)27)19(25)21-18-15-9-28-10-16(15)22-23(18)13-5-2-4-12(20)8-13/h2-8H,9-10H2,1H3,(H,21,25)The structure features a thieno[3,4-c]pyrazole core linked to a naphthamide through an amide bond, providing significant steric and electronic characteristics that influence its biological activity.
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide can participate in several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with varied pharmacological profiles.
The mechanism by which N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors critical for pathogen survival. Research indicates that this compound may inhibit these targets, disrupting essential biological pathways leading to pathogen death. For instance, studies suggest potential efficacy against diseases caused by Leishmania or Plasmodium species.
The physical properties of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide include:
Relevant chemical properties include stability under various pH conditions and reactivity profiles that may change with temperature fluctuations.
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide has potential applications in medicinal chemistry due to its promising biological activities. It has been studied as a candidate for developing treatments against infectious diseases and may also have applications in cancer research due to its ability to interact with critical cellular pathways.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4